molecular formula C9H14O2 B13829567 6,11-Dioxa-spiro[4.6]undec-8-ene CAS No. 4745-28-2

6,11-Dioxa-spiro[4.6]undec-8-ene

Cat. No.: B13829567
CAS No.: 4745-28-2
M. Wt: 154.21 g/mol
InChI Key: OZDAUCGZHFVHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dioxa-spiro[4.6]undec-8-ene is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which consists of two oxygen atoms and a double bond within a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dioxa-spiro[4.6]undec-8-ene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of diols and ketones in the presence of acid catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6,11-Dioxa-spiro[4.6]undec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with new functional groups .

Scientific Research Applications

6,11-Dioxa-spiro[4.6]undec-8-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,11-Dioxa-spiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Research is focused on identifying these targets and understanding the pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Dioxa-spiro[4.5]dec-7-ene
  • 6,11-Dioxa-spiro[5.6]dodec-9-ene
  • 6,11-Dioxa-spiro[4.6]undecane

Comparison

Compared to similar compounds, 6,11-Dioxa-spiro[4.6]undec-8-ene stands out due to its specific spirocyclic structure and the presence of a double bond. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

4745-28-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6,11-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C9H14O2/c1-2-6-9(5-1)10-7-3-4-8-11-9/h3-4H,1-2,5-8H2

InChI Key

OZDAUCGZHFVHRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OCC=CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.